
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group, two chloromethyl groups, and a p-nitrophenyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester typically involves the reaction of phosphinic acid derivatives with chloromethylating agents and p-nitrophenol. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with formaldehyde and hydrochloric acid to form bis(chloromethyl)phosphinic acid. This intermediate is then esterified with p-nitrophenol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid derivatives and p-nitrophenol.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Phosphinic acid derivatives and p-nitrophenol.
Substitution: Various substituted phosphinic acid derivatives.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
科学的研究の応用
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of flame retardants and plasticizers.
作用機序
The mechanism of action of phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. In the case of metalloproteases, the compound can chelate the metal ion in the active site, thereby inhibiting the enzyme’s catalytic activity.
類似化合物との比較
Similar Compounds
- Phosphonic acid, bis(chloromethyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(methyl)-, p-nitrophenyl ester
- Phosphinic acid, bis(chloromethyl)-, phenyl ester
Uniqueness
Phosphinic acid, bis(chloromethyl)-, p-nitrophenyl ester is unique due to the presence of both chloromethyl and p-nitrophenyl groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical and biological studies.
特性
CAS番号 |
33714-89-5 |
|---|---|
分子式 |
C8H8Cl2NO4P |
分子量 |
284.03 g/mol |
IUPAC名 |
1-[bis(chloromethyl)phosphoryloxy]-4-nitrobenzene |
InChI |
InChI=1S/C8H8Cl2NO4P/c9-5-16(14,6-10)15-8-3-1-7(2-4-8)11(12)13/h1-4H,5-6H2 |
InChIキー |
YRDHSUNKJUPZEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)




![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
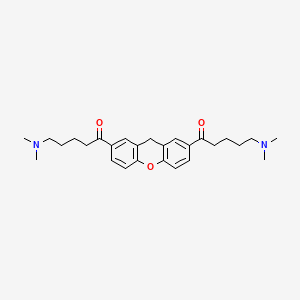
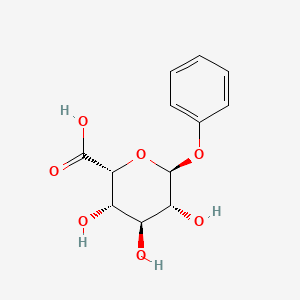
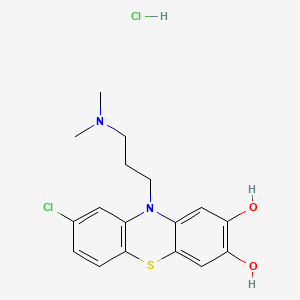

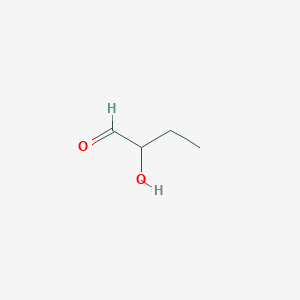
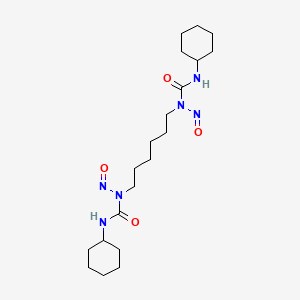
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
